2-Ethyl-3-methylbut-1-ene

Description

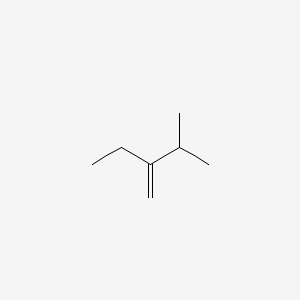

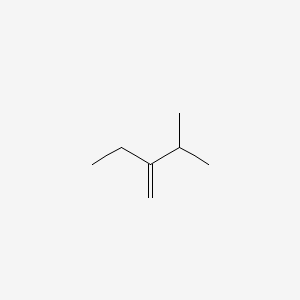

Structure

2D Structure

3D Structure

Properties

CAS No. |

7357-93-9 |

|---|---|

Molecular Formula |

C7H14 |

Molecular Weight |

98.19 g/mol |

IUPAC Name |

2-methyl-3-methylidenepentane |

InChI |

InChI=1S/C7H14/c1-5-7(4)6(2)3/h6H,4-5H2,1-3H3 |

InChI Key |

ADHCYQWFCLQBFG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-3-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-methylbut-1-ene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. As a terminal alkene, its chemical behavior is largely dictated by the presence of the carbon-carbon double bond, making it a subject of interest for various chemical syntheses and mechanistic studies. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and potential synthetic and analytical methodologies. The information is presented to support research and development activities requiring a thorough understanding of this compound.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ | [1][2][3][4] |

| Molecular Weight | 98.1861 g/mol | [1][2][3][4] |

| CAS Registry Number | 7357-93-9 | [1][2][3] |

| Boiling Point | 85.1 °C at 760 mmHg | [4] |

| Density | 0.704 g/cm³ | |

| Refractive Index | 1.4024 |

Computed Properties

| Property | Value | Source |

| XLogP3 | 3.3 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 0 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 98.109550447 | |

| Complexity | 60.4 |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Infrared (IR) Spectrum

The gas-phase IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[5] Key characteristic absorptions for terminal alkenes include:

-

C-H stretch of the vinyl group: ~3080 cm⁻¹

-

C=C stretch: ~1645 cm⁻¹

-

Out-of-plane C-H bend of the vinyl group: ~910 cm⁻¹ and ~990 cm⁻¹

Mass Spectrum

The mass spectrum (electron ionization) of this compound is available in the NIST database.[2] Analysis of the fragmentation pattern can provide confirmation of the molecular structure.

Reactivity and Potential Reactions

As a terminal alkene, this compound is expected to undergo electrophilic addition reactions. The double bond acts as a nucleophile, attacking electrophilic species.

Typical Alkene Reactions:

-

Hydrogenation: In the presence of a catalyst (e.g., Pd, Pt, Ni), it can be reduced to 2-ethyl-3-methylbutane.

-

Halogenation: Reacts with halogens (e.g., Br₂, Cl₂) to form dihaloalkanes.

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) will follow Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogen atoms.

-

Hydration: Acid-catalyzed addition of water will also follow Markovnikov's rule to produce a tertiary alcohol.

-

Oxidation: Can be oxidized by reagents like potassium permanganate (B83412) or ozone to yield various products depending on the reaction conditions.

Caption: A diagram summarizing the key properties and reactivity of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of a hindered terminal alkene such as this compound can be approached through several established methods.

1. Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. To synthesize this compound, one could react 3-methyl-2-pentanone (B1360105) with methylenetriphenylphosphorane.

-

Experimental Workflow:

-

Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as n-butyllithium or sodium hydride, is added to deprotonate the phosphonium salt and form the ylide, methylenetriphenylphosphorane.

-

Reaction with Ketone: A solution of 3-methyl-2-pentanone in the same anhydrous solvent is added dropwise to the ylide solution, typically at a low temperature (e.g., 0 °C or -78 °C).

-

Workup: After the reaction is complete, it is quenched with a proton source (e.g., water or saturated ammonium (B1175870) chloride solution). The organic product is then extracted, dried, and purified by distillation or chromatography.

-

Caption: A workflow diagram for the synthesis of this compound via the Wittig reaction.

2. Dehydration of a Tertiary Alcohol

Acid-catalyzed dehydration of 2-ethyl-3-methyl-2-butanol would likely yield a mixture of alkenes, including the desired product. The formation of the terminal alkene might be less favored compared to the more substituted internal alkene (2-ethyl-3-methyl-2-butene) according to Zaitsev's rule. However, under certain conditions or with specific dehydrating agents, the product distribution can be influenced.

-

Experimental Protocol:

-

The tertiary alcohol (2-ethyl-3-methyl-2-butanol) is mixed with a strong acid such as sulfuric acid or phosphoric acid.[6][7]

-

The mixture is heated to facilitate the elimination of water.[6][7] The reaction temperature will depend on the specific alcohol and acid used.[7]

-

The alkene product is typically distilled from the reaction mixture as it is formed.

-

The distillate is then washed, dried, and further purified.

-

3. Grignard Reaction followed by Dehydration

This two-step approach involves the reaction of a Grignard reagent with a suitable ketone followed by dehydration of the resulting tertiary alcohol. For example, the reaction of ethylmagnesium bromide with 3-methyl-2-butanone (B44728) would produce 2-ethyl-3-methyl-2-butanol, which can then be dehydrated as described above.

-

Experimental Protocol (Grignard Step):

-

Ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether or THF.

-

A solution of 3-methyl-2-butanone in the same anhydrous solvent is added dropwise to the Grignard reagent.

-

The reaction is quenched by the slow addition of a weak acid (e.g., saturated ammonium chloride solution).

-

The resulting tertiary alcohol is isolated through extraction and purified.

-

Analysis of this compound

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

-

Methodology:

-

Column: A reverse-phase column, such as a Newcrom R1, can be used.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is a suitable mobile phase. Phosphoric acid can be added as a modifier. For applications compatible with mass spectrometry (MS), formic acid should be used instead of phosphoric acid.

-

Detection: UV detection at a low wavelength (e.g., < 220 nm) would be appropriate for this compound which lacks a strong chromophore.

-

Caption: A general workflow for the HPLC analysis of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical properties, spectroscopic data, and potential experimental protocols for this compound. While specific experimental procedures for this compound are not extensively documented in publicly accessible literature, the general principles of organic synthesis and analysis outlined here provide a solid foundation for its preparation and characterization in a research and development setting. The provided data and methodologies are intended to support further investigation and application of this compound in various scientific disciplines.

References

- 1. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

- 2. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

- 3. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

- 4. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

- 5. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

- 6. gdckulgam.edu.in [gdckulgam.edu.in]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-3-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Ethyl-3-methylbut-1-ene (CAS No: 7357-93-9). The information is curated for professionals in research and development who require precise data for experimental design, process modeling, and substance characterization. This document summarizes key quantitative data, details relevant experimental protocols for their determination, and provides a logical workflow for physical property assessment.

Core Physical Properties

This compound, with the molecular formula C₇H₁₄, is an unsaturated hydrocarbon.[1] Its physical characteristics are foundational to its handling, application, and behavior in various chemical processes.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. The presented values are compiled from various chemical databases and literature sources.

| Physical Property | Value | Units | Notes |

| Molecular Weight | 98.1882 | g/mol | [1] |

| Boiling Point | 85.1 - 89 | °C | At 760 mmHg.[1][2] |

| Melting Point | -124.4 | °C | Estimated value.[1][3] |

| Density | 0.704 - 0.719 | g/cm³ | [1][2] |

| Refractive Index | 1.4024 - 1.412 | n/a | [1][2] |

| Vapor Pressure | 78.8 | mmHg | At 25°C.[1] |

| Flash Point | 108 | °C | [1][3] |

| Solubility | Insoluble in water; Soluble in organic solvents. | n/a | General property of alkenes.[4][5][6][7] |

Experimental Protocols

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Small test tube (e.g., 10x75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (-10 to 110 °C)

-

Rubber band or wire for attachment

-

Heating bath (e.g., oil bath or Thiele tube)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small volume (approximately 0.5 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is securely attached to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.

-

The entire assembly is immersed in a heating bath. The liquid level in the bath should be above the liquid level in the test tube but below the top of the test tube.

-

The heating bath is heated gently and evenly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the liquid will begin to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[8] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

-

The temperature on the thermometer is recorded at this exact moment.

Determination of Density

The density of a volatile liquid can be determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a small, calibrated glass flask)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Syringe for liquid transfer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined using an analytical balance.

-

The pycnometer is then filled with distilled water and placed in a constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium. The volume of the pycnometer is precisely determined from the weight of the water and its known density at that temperature.

-

The pycnometer is emptied, dried completely, and then filled with this compound. Care should be taken to avoid air bubbles.

-

The filled pycnometer is again placed in the constant temperature water bath to allow the liquid to reach the desired temperature.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed.

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of a liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Dropper or pipette

-

Lint-free tissue

-

Standard liquid with a known refractive index for calibration (e.g., distilled water)

Procedure:

-

The refractometer is calibrated using a standard liquid.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and dried with a lint-free tissue.

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.

-

The two prisms are closed and locked together.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Mandatory Visualization

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a liquid organic compound like this compound.

Caption: Workflow for Determining Physical Properties of a Liquid Compound.

References

- 1. tutorsglobe.com [tutorsglobe.com]

- 2. ivypanda.com [ivypanda.com]

- 3. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. w3schools.blog [w3schools.blog]

- 5. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2-Ethyl-3-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, spectroscopic characterization, and reactivity of 2-Ethyl-3-methylbut-1-ene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₇H₁₄.[1][2][3] Its structure features a terminal double bond and a branched alkyl chain. The IUPAC name clearly defines its structure: a four-carbon butene chain with the double bond at the first position, an ethyl group at the second carbon, and a methyl group at the third carbon.

Synonyms: 3-Methyl-2-ethyl-1-butene, 2-Methyl-3-methylenepentane.[1][2][3]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol [1] |

| CAS Number | 7357-93-9[1][2][3] |

| Boiling Point | 85.1 °C at 760 mmHg[3] |

| Density | 0.704 g/cm³[3] |

| Refractive Index | 1.4024[3] |

| Melting Point | -124.4 °C (estimate)[3] |

| Flash Point | 108 °C[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The most common and regioselective methods include the Wittig reaction and the dehydration of a corresponding tertiary alcohol.

Wittig Reaction (Proposed Experimental Protocol)

The Wittig reaction is a highly effective method for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides.[4][5][6] For the synthesis of this compound, the reaction would involve 3-methyl-2-butanone (B44728) and the ylide generated from ethyltriphenylphosphonium bromide.

Reaction Scheme:

Experimental Protocol:

-

Step 1: Preparation of the Phosphonium Ylide.

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (1.0 eq), dropwise via syringe. The formation of the ylide is indicated by the appearance of a characteristic orange or red color.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Step 2: Reaction with the Ketone.

-

To the ylide solution at 0 °C, add a solution of 3-methyl-2-butanone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Step 3: Work-up and Purification.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product, which contains the desired alkene and triphenylphosphine (B44618) oxide, can be purified by fractional distillation to yield pure this compound.

-

Dehydration of 2-Ethyl-3-methylbutan-2-ol

An alternative synthetic route involves the acid-catalyzed dehydration of 2-ethyl-3-methylbutan-2-ol.[7][8][9] This tertiary alcohol can be prepared via a Grignard reaction between 3-methyl-2-butanone and ethylmagnesium bromide. The subsequent dehydration typically yields a mixture of alkene isomers, with the Zaitsev and Hofmann products being the major and minor products, respectively.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms in the molecule.

¹³C NMR Chemical Shifts (CDCl₃): [1][10]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (=CH₂) | ~108.5 |

| C2 (-C(Et)=) | ~153.2 |

| C3 (-CH(Me)₂) | ~33.8 |

| C4 (-CH(CH₃)₂) | ~21.5 (x2) |

| C5 (-CH₂CH₃) | ~24.1 |

| C6 (-CH₂CH₃) | ~12.9 |

¹H NMR Spectral Data (Predicted):

-

δ ~4.7-4.9 ppm (m, 2H): Protons on the terminal double bond (=CH₂).

-

δ ~2.0-2.2 ppm (q, 2H): Methylene protons of the ethyl group (-CH₂CH₃).

-

δ ~1.8-2.0 ppm (sept, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).

-

δ ~1.0-1.2 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂CH₃).

-

δ ~0.9-1.0 ppm (d, 6H): Methyl protons of the isopropyl group (-CH(CH₃)₂).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for an alkene.[1]

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3080 | =C-H stretch |

| ~2960-2850 | C-H stretch (alkyl) |

| ~1645 | C=C stretch |

| ~890 | =C-H bend (out-of-plane) |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.[1][11]

Key Mass Spectrometry Data:

| m/z | Interpretation |

| 98 | Molecular ion [M]⁺ |

| 83 | [M - CH₃]⁺ |

| 69 | [M - C₂H₅]⁺ |

| 55 | [M - C₃H₇]⁺ |

Reactivity and Chemical Transformations

The reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond. It undergoes typical electrophilic addition reactions.

The general workflow for the synthesis and characterization of this compound via the Wittig reaction is depicted below.

References

- 1. 2-Methyl-3-methylenepentane | C7H14 | CID 81818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. open.bu.edu [open.bu.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. spectrabase.com [spectrabase.com]

- 11. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the IUPAC Nomenclature of 2-Ethyl-3-methylbut-1-ene

This guide provides a detailed analysis of the IUPAC nomenclature for the alkene 2-Ethyl-3-methylbut-1-ene. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of systematic chemical naming conventions.

Introduction to Alkene Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules for the systematic naming of organic compounds. For alkenes, which are hydrocarbons containing at least one carbon-carbon double bond, the nomenclature is based on identifying the longest carbon chain that incorporates the double bond and then specifying the location and identity of any substituents. The suffix "-ene" is used to denote the presence of the double bond.[1][2][3]

Analysis of this compound

The name "this compound" suggests a four-carbon parent chain (butene) with a double bond starting at the first carbon, an ethyl substituent at the second carbon, and a methyl substituent at the third carbon.

Molecular Structure:

The chemical structure corresponding to this name is:

To verify the correctness of the IUPAC name, a systematic application of the nomenclature rules is required.

Step-by-Step IUPAC Naming Protocol

Step 1: Identification of the Parent Chain

The primary rule is to identify the longest continuous carbon chain that contains the carbon-carbon double bond.[2][4][5] In the case of the structure for this compound, there are two potential chains of equal length (four carbons) that include the double bond:

-

Chain A: The chain that forms the basis of the "butene" name.

-

Chain B: A chain that includes the carbons of the ethyl group.

When two or more chains have the same maximum length, the chain with the greater number of substituents is selected as the parent chain.

-

Analysis of Chain A (but-1-ene): This chain has two substituents: an ethyl group at position 2 and a methyl group at position 3.

-

Analysis of Chain B (but-1-ene): If the chain including the ethyl group is chosen, there is one substituent on the second carbon: an isopropyl group.

Since Chain A has a greater number of substituents (two vs. one), it is correctly chosen as the parent chain.

Step 2: Numbering the Parent Chain

The parent chain is numbered starting from the end closest to the double bond to assign the double bond the lowest possible locant.[1][2] For this molecule, numbering begins from the left, making the double bond between carbons 1 and 2. This gives the parent alkene the name but-1-ene .

Step 3: Identification and Naming of Substituents

The substituents attached to the parent chain are identified and named.[5]

-

At carbon 2, there is a two-carbon alkyl group, which is named ethyl .

-

At carbon 3, there is a one-carbon alkyl group, which is named methyl .

Step 4: Assembling the Full IUPAC Name

The final name is constructed by listing the substituents in alphabetical order, preceded by their numerical locants, followed by the name of the parent alkene.[6]

Therefore, the correct IUPAC name is This compound .[7][8][9]

Data Summary

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.1861 g/mol |

| CAS Registry Number | 7357-93-9 |

Visualization of the IUPAC Naming Process

The logical workflow for determining the IUPAC name of this compound is depicted in the following diagram.

References

- 1. IUPAC Nomenclature Rules for Alkenes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Naming Alkenes - Chemistry Steps [chemistrysteps.com]

- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 5. Naming Alkenes | Groups, Systems & Examples - Lesson | Study.com [study.com]

- 6. The IUPAC name of the following compound is A 3Ethyl2methylbut3ene class 11 chemistry CBSE [vedantu.com]

- 7. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

- 8. (c) C=C(CC)C(C)C this compound | Filo [askfilo.com]

- 9. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Ethyl-3-methylbut-1-ene

CAS Number: 7357-93-9

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and potential synthetic routes for 2-Ethyl-3-methylbut-1-ene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a branched alkene with the molecular formula C7H14.[1][2] It is a colorless liquid at room temperature. The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C7H14 | [1][2] |

| Molecular Weight | 98.19 g/mol | [1][3] |

| CAS Number | 7357-93-9 | [1][2] |

| Boiling Point | 85.1 °C at 760 mmHg | [1][2] |

| Density | 0.704 g/cm³ | [1][2] |

| Refractive Index | 1.4024 | [1][2] |

| Vapor Pressure | 78.8 mmHg at 25°C | [1] |

| Melting Point (estimate) | -124.4 °C | [1] |

| Flash Point | 108 °C | [1][2] |

| LogP | 2.60860 | [1] |

| Complexity | 60.4 | [1] |

| Exact Mass | 98.109550447 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 2 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments were not found in the literature, 13C NMR data for this compound is available.[4][5] The spectrum would be expected to show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic peaks for an alkene. Key expected absorptions include:

-

C-H stretch (sp2 hybridized): ~3080 cm-1

-

C-H stretch (sp3 hybridized): ~2850-2960 cm-1

-

C=C stretch: ~1640 cm-1

-

=C-H bend (out of plane): ~890 cm-1 (characteristic for a disubstituted terminal alkene)

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would show a molecular ion peak (M+) at m/z 98. The fragmentation pattern would be consistent with the structure of a branched alkene. Common fragmentation pathways would involve the loss of alkyl radicals to form stable carbocations.

Synthesis of this compound

Proposed Synthetic Workflow 1: Dehydration of 2-Ethyl-3-methyl-2-butanol

The acid-catalyzed dehydration of a tertiary alcohol, 2-ethyl-3-methyl-2-butanol, would be a straightforward method to produce this compound. The reaction proceeds through a carbocation intermediate, and due to the structure of the alcohol, the desired alkene is a likely major product.

Caption: Proposed synthesis of this compound via alcohol dehydration.

Experimental Protocol (General Procedure):

-

To a round-bottom flask equipped with a distillation apparatus, add 2-ethyl-3-methyl-2-butanol.

-

Slowly add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, while cooling the flask in an ice bath.

-

Heat the mixture to facilitate the dehydration reaction.

-

The alkene product, being more volatile, will distill over as it is formed.

-

Collect the distillate, which will be a mixture of the alkene and water.

-

Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purify the product by fractional distillation.

Proposed Synthetic Workflow 2: Wittig Reaction of 3-Methyl-2-pentanone (B1360105)

The Wittig reaction provides a versatile method for the synthesis of alkenes from ketones or aldehydes. In this case, 3-methyl-2-pentanone can be reacted with a methylidene Wittig reagent (generated from a methyltriphenylphosphonium (B96628) halide and a strong base) to yield this compound.

Caption: Proposed synthesis of this compound via the Wittig reaction.

Experimental Protocol (General Procedure):

-

Preparation of the Wittig Reagent: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, suspend methyltriphenylphosphonium halide in an anhydrous aprotic solvent (e.g., THF or diethyl ether).

-

Cool the suspension to a low temperature (e.g., 0 °C or -78 °C) and add a strong base, such as n-butyllithium or sodium hydride, dropwise.

-

Allow the mixture to stir until the characteristic color of the ylide (typically orange or yellow) appears, indicating the formation of the Wittig reagent.

-

Wittig Reaction: To the freshly prepared Wittig reagent, add a solution of 3-methyl-2-pentanone in the same anhydrous solvent dropwise at a low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or pentane).

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify by column chromatography or distillation.

Biological Activity and Drug Development Applications

Extensive searches of the scientific literature and chemical databases did not yield any information regarding the biological activity of this compound. There are no published studies on its pharmacological, toxicological, or metabolic properties. Consequently, this compound is not currently implicated in any drug development pathways. Its primary utility appears to be as a synthetic intermediate or as a component in complex hydrocarbon mixtures such as fuels. The general toxicology of branched-chain alkenes suggests low acute toxicity.[6]

Conclusion

References

- 1. sites.nvcc.edu [sites.nvcc.edu]

- 2. This compound|lookchem [lookchem.com]

- 3. Structure-toxicity analysis of type-2 alkenes: in vitro neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

Unraveling the Molecular Weight of 2-Ethyl-3-methylbut-1-ene

The molecular weight of 2-Ethyl-3-methylbut-1-ene is approximately 98.19 g/mol . This value is derived from its chemical formula, C7H14, which identifies the molecule as an isomer of heptene.[1][2][3][4] The calculation is based on the sum of the atomic weights of its constituent atoms.

Determination of Molecular Formula

The systematic name this compound defines the structure of the molecule. It indicates a four-carbon (butane) backbone with a double bond starting at the first carbon (but-1-ene). An ethyl group (-C2H5) is attached to the second carbon, and a methyl group (-CH3) is attached to the third carbon.

A detailed count of the atoms in this structure reveals:

-

Carbon (C): 7 atoms

-

Hydrogen (H): 14 atoms

This gives the molecular formula C7H14.[1][2][3]

Calculation of Molecular Weight

The molecular weight is calculated using the atomic weights of carbon and hydrogen. The standard atomic weight of carbon is approximately 12.011 u, and for hydrogen, it is approximately 1.008 u.[5][6]

The calculation is as follows:

(Number of Carbon Atoms × Atomic Weight of Carbon) + (Number of Hydrogen Atoms × Atomic Weight of Hydrogen) (7 × 12.011 u) + (14 × 1.008 u) = 84.077 u + 14.112 u = 98.189 u

This value is commonly expressed in grams per mole ( g/mol ) for molar mass. Various sources confirm the molecular weight to be in the range of 98.1861 to 98.190 g/mol .[1][2][3][7][8][9]

Summary of Physicochemical Data

For clarity and easy reference, the key quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H14 | [1][2][3][8] |

| Molecular Weight | 98.1861 g/mol | [3][8][10] |

| Exact Mass | 98.10955 u | [2] |

| CAS Registry Number | 7357-93-9 | [1][2][3] |

| Density | 0.704 g/cm³ | [2] |

| Boiling Point | 85.1°C at 760 mmHg | [2] |

Note: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the determination of a compound's molecular weight, which is a fundamental calculation based on its chemical formula.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

- 4. C7H14 - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. webqc.org [webqc.org]

- 8. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

- 9. gfschemicals.com [gfschemicals.com]

- 10. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-3-methylbut-1-ene

This technical guide provides a comprehensive overview of the boiling point and other key physicochemical properties of 2-Ethyl-3-methylbut-1-ene (CAS No: 7357-93-9). It includes detailed experimental protocols for boiling point determination and logical diagrams illustrating the principles of its IUPAC nomenclature and the experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Properties

This compound is an alkene with the molecular formula C₇H₁₄.[1][2] Its physical and chemical characteristics are crucial for its handling, application in synthesis, and purification. The boiling point, in particular, is a fundamental property for procedures like distillation. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Boiling Point | 85.1 °C (at 760 mmHg) | [1][3] |

| 87.85 °C | [4] | |

| 89 °C | [5] | |

| Melting Point | -124.4 °C (estimate) | [1][3] |

| Density | 0.704 g/cm³ | [1][3] |

| Refractive Index | 1.4024 | [1][4] |

| Molecular Weight | 98.1882 g/mol | [1] |

| Vapor Pressure | 78.8 mmHg (at 25 °C) | [1] |

| Flash Point | 108 °C | [1][3] |

IUPAC Nomenclature: A Logical Approach

The systematic name this compound is derived following the IUPAC rules for naming alkenes.[6][7] The process involves identifying the principal carbon chain that includes the double bond, numbering it to give the double bond the lowest possible locant, and then identifying and naming the substituents.[8][9][10]

Caption: Logical workflow for deriving the IUPAC name of this compound.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] For small sample volumes, the micro-boiling point or Thiele tube method is highly effective and accurate.[12]

This protocol describes a common method for determining the boiling point of a small quantity of an organic liquid.

Apparatus:

-

Thiele tube

-

Mineral oil

-

Thermometer (-10 °C to 250 °C)

-

Small test tube (e.g., Durham tube, 6x50 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heat source (e.g., Bunsen burner with a micro-burner attachment)

-

Stand and clamp

Procedure:

-

Preparation: Seal one end of a capillary tube by heating it in the flame of a burner until the glass melts and closes the opening.[13]

-

Sample Setup: Add a few drops of this compound into the small test tube, enough to create a column of liquid approximately 1-2 cm high.

-

Capillary Insertion: Place the sealed capillary tube into the test tube with the open end submerged in the liquid.[12]

-

Assembly: Attach the test tube to the thermometer using a small rubber band. Ensure the sample in the test tube is level with the thermometer bulb.[12]

-

Heating: Clamp the Thiele tube to a stand and insert the thermometer assembly, ensuring the mineral oil level is above the side arm. The sample should be positioned in the main body of the tube.[12]

-

Observation: Gently heat the side arm of the Thiele tube with a small flame. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[12]

-

Reaching Boiling Point: Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the liquid's boiling point.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[12] Record this temperature.

-

Verification: For accuracy, the process can be repeated by gently reheating to expel the liquid from the capillary and then allowing it to cool again for a second reading.

Caption: Experimental workflow for micro-boiling point determination using the Thiele tube method.

Conclusion

The boiling point of this compound is consistently reported in the range of 85-89 °C at standard atmospheric pressure.[1][3][4][5] This value, along with other physicochemical properties, is essential for its purification, identification, and use in further chemical synthesis. The experimental methods outlined provide a reliable means for verifying this property in a laboratory setting.

References

- 1. lookchem.com [lookchem.com]

- 2. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

- 3. guidechem.com [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. 2-ethyl-3-methyl-1-butene [stenutz.eu]

- 6. IUPAC Nomenclature Rules for Alkenes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Naming Alkenes - Chemistry Steps [chemistrysteps.com]

- 9. Video: Nomenclature of Alkenes [jove.com]

- 10. (c) C=C(CC)C(C)C this compound | Filo [askfilo.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Technical Guide: Density of 2-Ethyl-3-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density of 2-Ethyl-3-methylbut-1-ene, a volatile organic compound. The document details its physical properties, experimental protocols for density determination, and the factors influencing this key characteristic.

Physicochemical Properties of this compound

This compound, with the chemical formula C₇H₁₄, is a colorless liquid.[1] Density is a fundamental physical property that, in conjunction with other properties, is essential for the characterization of organic compounds.[2][3] It is a critical parameter for converting measured volumes to volumes at standard temperatures and for various applications in chemical synthesis and quality control.[2][3]

Quantitative Data Summary

The experimentally determined and reported density values for this compound are summarized in the table below. Variations in the reported values may be attributed to differences in experimental conditions such as temperature and pressure.

| Parameter | Value | Unit | Reference |

| Density | 0.704 | g/cm³ | [2] |

| Density | 0.719 | g/mL | [4] |

| Density | 0.7043 | g/cm³ (assumed) | [1] |

Experimental Protocols for Density Determination

The accurate determination of the density of a liquid such as this compound can be achieved through several established methods. Two common and precise methods are detailed below.

Method 1: Pycnometric Determination

The pycnometer method is a highly precise technique that determines density by measuring the mass of a precisely known volume of the liquid.[5] A pycnometer is a glass flask with a close-fitting ground glass stopper that has a capillary hole, allowing for a defined volume to be obtained with high accuracy.

Experimental Protocol:

-

Preparation: The pycnometer and its stopper are thoroughly cleaned and dried, and their combined mass (m₀) is measured using an analytical balance.

-

Calibration: The pycnometer is filled with a reference liquid of a well-known density, typically distilled water, at a constant temperature. The mass of the pycnometer filled with water (m₁) is recorded. The volume of the pycnometer (V) can then be calculated using the known density of water at that temperature.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. Care is taken to ensure no air bubbles are present.[6]

-

Weighing: The mass of the pycnometer filled with the sample (m₂) is measured.

-

Calculation: The density of the sample (ρ) is calculated using the formula: ρ = (m₂ - m₀) / V.

References

Spectroscopic Profile of 2-Ethyl-3-methylbut-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-3-methylbut-1-ene (CAS No: 7357-93-9, Molecular Formula: C₇H₁₄).[1][2][3] This document is intended to serve as a core reference for researchers and professionals involved in chemical analysis, synthesis, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹³C Nuclear Magnetic Resonance (NMR), ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound dissolved in deuteriochloroform (CDCl₃) exhibits distinct signals corresponding to the seven carbon atoms in the molecule.[4] The chemical shifts provide insight into the electronic environment of each carbon atom.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 (=CH₂) | 107.8 |

| C2 (C=) | 152.1 |

| C3 (-CH) | 36.4 |

| C4 (-CH₃ of isopropyl) | 21.5 |

| C5 (-CH₂- of ethyl) | 24.9 |

| C6 (-CH₃ of ethyl) | 13.2 |

| C7 (-CH₃ of isopropyl) | 21.5 |

Data sourced from P.A. Couperus, A.D.H. Clague, J.P.C.M. van Dongen, Org. Magn. Reson., 8, 426 (1976) as referenced by SpectraBase.[4]

¹H NMR Spectroscopic Data (Predicted)

Due to the limited availability of experimental ¹H NMR data in the public domain, a predicted spectrum is provided below. This prediction is based on computational models and serves as a reliable estimate for the expected chemical shifts and coupling patterns.

| Proton(s) | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H1 (=CH₂) | 4.7 - 4.8 | Doublet of Doublets | gem ≈ 1.5, allyl ≈ 1.0 |

| H3 (-CH) | 2.2 - 2.3 | Multiplet | |

| H4 (-CH₃ of isopropyl) | 0.9 - 1.0 | Doublet | ≈ 7.0 |

| H5 (-CH₂- of ethyl) | 2.0 - 2.1 | Quartet | ≈ 7.5 |

| H6 (-CH₃ of ethyl) | 1.0 - 1.1 | Triplet | ≈ 7.5 |

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The fragmentation pattern is indicative of the molecule's structure. The data presented is sourced from the NIST WebBook.[5]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 98 | 15 | [C₇H₁₄]⁺ (Molecular Ion) |

| 83 | 35 | [C₆H₁₁]⁺ |

| 69 | 100 (Base Peak) | [C₅H₉]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

| 41 | 70 | [C₃H₅]⁺ |

Infrared (IR) Spectroscopy Data

The gas-phase infrared spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data is sourced from the NIST/EPA Gas-Phase Infrared Database.[6]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3080 | =C-H Stretch |

| ~2960 | C-H Stretch (Alkyl) |

| ~1645 | C=C Stretch |

| ~1460 | C-H Bend (Alkyl) |

| ~890 | =C-H Bend (Out-of-plane) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm diameter)

-

Pasteur pipette

-

Glass wool

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ to the vial.

-

Gently vortex the vial to ensure the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Cap the NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16 scans, 2-second acquisition time, 1-second relaxation delay).

-

For ¹³C NMR, acquire the spectrum using proton decoupling (e.g., 128 scans, 1-second acquisition time, 2-second relaxation delay).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Helium carrier gas

Procedure:

-

Sample Introduction:

-

Inject a small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., hexane) into the GC.

-

-

Gas Chromatography:

-

Use a suitable capillary column (e.g., non-polar) to separate the analyte from the solvent and any impurities.

-

Program the oven temperature to ensure elution of the compound.

-

-

Ionization and Mass Analysis:

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

The sample is ionized using a standard electron energy of 70 eV.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

-

Detection and Data Processing:

-

The detector records the abundance of each ion.

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

-

Infrared (IR) Spectroscopy

Objective: To obtain the gas-phase infrared spectrum of this compound.

Materials:

-

This compound sample

-

Gas cell for IR spectrometer

-

Fourier Transform Infrared (FTIR) spectrometer

Procedure:

-

Sample Preparation:

-

Introduce a small amount of this compound into an evacuated gas cell. The pressure should be controlled to obtain an optimal spectrum without peak saturation.

-

-

Data Acquisition:

-

Place the gas cell in the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty gas cell.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. 2-Methyl-3-methylenepentane | C7H14 | CID 81818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

- 6. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Ethyl-3-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive NMR spectral analysis of 2-Ethyl-3-methylbut-1-ene, a valuable building block in organic synthesis. The following sections detail the predicted ¹H and ¹³C NMR spectra, provide standardized experimental protocols for data acquisition, and present visualizations to aid in the interpretation of the spectral data.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using reputable online NMR prediction tools and serve as a reliable reference for the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H1a | 4.75 | d | 1.5 | 1H |

| H1b | 4.68 | d | 1.5 | 1H |

| H3 | 2.35 | sept | 6.8 | 1H |

| H4 | 2.01 | q | 7.5 | 2H |

| H5 | 1.05 | t | 7.5 | 3H |

| H6 | 1.00 | d | 6.8 | 6H |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Label | Chemical Shift (δ, ppm) |

| C1 | 107.0 |

| C2 | 155.0 |

| C3 | 33.0 |

| C4 | 25.0 |

| C5 | 13.0 |

| C6 | 22.0 |

Experimental Protocols

The following protocols outline the standardized procedures for acquiring high-quality ¹H and ¹³C NMR spectra of volatile organic compounds such as this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. For this compound, deuterated chloroform (B151607) (CDCl₃) is a suitable choice.

-

Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm.

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Degassing (Optional but Recommended for Volatile Samples): To remove dissolved oxygen, which can affect relaxation times and line broadening, degas the sample by bubbling a gentle stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes. Alternatively, for more rigorous degassing, use the freeze-pump-thaw method.

-

Capping: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent.

¹H NMR Spectroscopy Acquisition

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width (SW): ~12 ppm (centered around 5-6 ppm).

-

Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Temperature: 298 K (25 °C).

-

¹³C NMR Spectroscopy Acquisition

-

Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width (SW): ~160 ppm (centered around 80 ppm).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Temperature: 298 K (25 °C).

-

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons corresponding to each signal.

-

Multiplicity and Coupling Constant Analysis (¹H NMR): Analyze the splitting patterns of the signals to determine the number of neighboring protons and calculate the coupling constants (J values).

Visualizations

Molecular Structure and Atom Labeling

The following diagram illustrates the chemical structure of this compound with each unique carbon and hydrogen atom group labeled for clear correlation with the NMR data tables.

Caption: Molecular structure of this compound with atom labeling.

Logical Workflow for NMR Spectral Analysis

The following diagram outlines the logical workflow for a comprehensive NMR spectral analysis, from sample preparation to final structure elucidation.

Caption: Logical workflow for NMR spectral analysis.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethyl-3-methylbut-1-ene

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 2-Ethyl-3-methylbut-1-ene. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular identification and structural elucidation. This document details the primary fragmentation pathways, presents quantitative data in a structured format, outlines a typical experimental protocol, and includes visual diagrams to illustrate key processes.

Molecular Structure and Ionization

This compound is a branched alkene with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol .[1][2][3][4] In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 98.[3]

Quantitative Mass Spectrum Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data for the most significant peaks, as sourced from the NIST Mass Spectrometry Data Center, are summarized in the table below.[2][5]

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 98 | [C₇H₁₄]⁺• (Molecular Ion) | 5 |

| 83 | [C₆H₁₁]⁺ | 20 |

| 69 | [C₅H₉]⁺ | 85 |

| 56 | [C₄H₈]⁺• | 95 |

| 43 | [C₃H₇]⁺ | 100 |

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion is primarily driven by the formation of stable carbocations. The most prominent fragmentation pathways are allylic cleavage and rearrangements.

Allylic Cleavage

The most favorable fragmentation for many alkenes is the cleavage of a bond allylic to the double bond, which results in a resonance-stabilized allylic cation.[6][7] For this compound, the loss of an ethyl radical (•CH₂CH₃) leads to the formation of a highly abundant allylic cation at m/z 69.

Rearrangements

Rearrangement reactions, such as the McLafferty rearrangement, are also common in the fragmentation of alkenes.[6] In this case, a γ-hydrogen atom is transferred to the double bond through a six-membered transition state, followed by cleavage of the α-β bond. This results in the elimination of a neutral alkene and the formation of a new radical cation. For this compound, a McLafferty-type rearrangement can lead to the formation of the ion at m/z 56.

Other Fragmentation Processes

The loss of a methyl radical (•CH₃) from the molecular ion results in the formation of the ion at m/z 83. The base peak at m/z 43 corresponds to the stable isopropyl cation, [CH(CH₃)₂]⁺, which is formed through cleavage and rearrangement of the carbon skeleton.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following outlines a typical experimental protocol for obtaining the mass spectrum of a volatile organic compound like this compound.

4.1. Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe. For GC-MS, the sample is first vaporized in the heated injector port of the GC and separated on a capillary column before entering the ion source.

4.2. Ionization: Electron Ionization (EI) is the standard method for the analysis of volatile organic compounds.[8] In the ion source, the gaseous sample molecules are bombarded by a beam of electrons with a typical energy of 70 eV. This energy is sufficient to cause both ionization and extensive fragmentation.[9]

4.3. Mass Analysis: The resulting positive ions are accelerated out of the ion source and into the mass analyzer. A quadrupole mass analyzer is commonly used, which filters the ions based on their mass-to-charge ratio (m/z).

4.4. Detection: The separated ions are detected by an electron multiplier. The signal is then amplified and recorded by a data system to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the primary fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.

Caption: Primary fragmentation pathway of this compound.

Caption: General experimental workflow for mass spectrometry analysis.

References

- 1. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

- 2. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

- 3. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

- 4. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

- 5. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]

- 6. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

- 7. Fragmentation pattern for Aliphatic compounds: Alkane, Alkene and Alkyne | PPTX [slideshare.net]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. as.uky.edu [as.uky.edu]

An In-depth Technical Guide to the Infrared Spectrum of 2-Ethyl-3-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 2-Ethyl-3-methylbut-1-ene (CAS No: 7357-93-9, Molecular Formula: C₇H₁₄).[1][2] This document details the expected spectral features, an experimental protocol for obtaining the spectrum, and a logical framework for its interpretation, tailored for professionals in scientific research and development.

Molecular Structure and Expected Vibrational Modes

This compound is a terminal alkene with the following structure:

The key functional groups that give rise to characteristic absorption bands in the IR spectrum are the carbon-carbon double bond (C=C) of the alkene and the various types of carbon-hydrogen bonds (C-H) on both sp² (alkenyl) and sp³ (alkyl) hybridized carbons. The analysis of the IR spectrum allows for the confirmation of these structural features.

Infrared Spectrum Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3080 | =C-H Stretch | Alkene | Medium |

| 2965 - 2850 | C-H Stretch (asymmetric and symmetric) | Alkyl (CH₃, CH₂) | Strong |

| ~1645 | C=C Stretch | Alkene | Medium |

| ~1465 | C-H Bend (scissoring) | Alkyl (CH₂) | Medium |

| ~1375 | C-H Bend (symmetric) | Alkyl (CH₃) | Medium |

| ~890 | =C-H Bend (out-of-plane) | Alkene | Strong |

Interpretation of the Infrared Spectrum

The IR spectrum of this compound can be logically interpreted by assigning the observed absorption bands to the vibrational modes of its constituent functional groups. The following diagram illustrates this relationship.

Caption: Relationship between the molecular structure of this compound and its IR spectral features.

Experimental Protocol: Obtaining the Infrared Spectrum

The infrared spectrum of a volatile liquid like this compound can be obtained using Fourier Transform Infrared (FTIR) spectroscopy. Both gas-phase and liquid-film methods are applicable.

Gas-Phase FTIR Spectroscopy

This method is suitable for volatile compounds and provides a spectrum free from solvent interference.

Methodology:

-

Sample Preparation: A few microliters of liquid this compound are injected into an evacuated gas cell of known path length. The sample is allowed to vaporize and equilibrate.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is used.

-

Data Acquisition:

-

A background spectrum of the empty (or nitrogen-filled) gas cell is recorded.

-

The sample is introduced into the gas cell, and the sample spectrum is recorded.

-

The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 2 - 4 cm⁻¹

-

Number of Scans: 16 - 64 (co-added to improve signal-to-noise ratio)

-

Liquid-Film FTIR Spectroscopy

This is a common and straightforward method for analyzing pure liquid samples.

Methodology:

-

Sample Preparation: A single drop of liquid this compound is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

Instrumentation: A standard FTIR spectrometer with a sample holder for transmission analysis is used.

-

Data Acquisition:

-

A background spectrum is recorded with the empty salt plates in the beam path.

-

The "sandwich" of salt plates containing the sample is placed in the sample holder, and the sample spectrum is recorded.

-

The final absorbance spectrum is generated.

-

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

The following diagram outlines the general workflow for obtaining the IR spectrum.

Caption: General experimental workflow for FTIR analysis of this compound.

This technical guide provides a foundational understanding of the infrared spectrum of this compound. For more detailed analysis, comparison with a reference spectrum from a spectral library is recommended.

References

An In-depth Technical Guide to the Synthesis of 2-Ethyl-3-methylbut-1-ene

This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-3-methylbut-1-ene, a valuable alkene in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate its preparation in a laboratory setting.

Introduction

This compound is a seven-carbon branched alkene. Its synthesis is a common objective in organic chemistry to illustrate key reaction mechanisms and synthetic strategies. This guide will focus on a robust and widely applicable two-step synthesis involving a Grignard reaction to create a tertiary alcohol, followed by an acid-catalyzed dehydration to yield the target alkene.

Synthetic Pathway Overview

The chosen synthetic route commences with the nucleophilic addition of a Grignard reagent, isopropylmagnesium bromide, to a ketone, 2-butanone (B6335102). This reaction forms the tertiary alcohol, 2-ethyl-3-methylbutan-2-ol. The subsequent step involves the acid-catalyzed dehydration of this alcohol, which results in the formation of this compound as the major product.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of 2-Ethyl-3-methylbutan-2-ol via Grignard Reaction

This procedure outlines the formation of the tertiary alcohol precursor.

Materials:

-

2-Bromopropane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Butanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Isopropylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of 2-bromopropane (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with 2-Butanone: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of 2-butanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Work-up and Isolation: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield crude 2-ethyl-3-methylbutan-2-ol.

Step 2: Synthesis of this compound via Dehydration of 2-Ethyl-3-methylbutan-2-ol

This procedure details the acid-catalyzed elimination of water from the tertiary alcohol.

Materials:

-

Crude 2-ethyl-3-methylbutan-2-ol

-

Concentrated sulfuric acid (or 85% phosphoric acid)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the crude 2-ethyl-3-methylbutan-2-ol and a catalytic amount of concentrated sulfuric acid (approximately 10% by volume). Set up a fractional distillation apparatus.

-

Dehydration and Distillation: Gently heat the reaction mixture. The alkene product, being more volatile than the starting alcohol, will distill over. Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be monitored and kept close to the boiling point of the product.

-

Work-up and Purification: Transfer the collected distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any acidic residue. Wash again with water and then with brine. Dry the organic layer over anhydrous sodium sulfate. Filter and perform a final simple distillation to obtain the purified this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ | [1] |

| Molecular Weight | 98.19 g/mol | [1] |

| Boiling Point | 85.1 °C at 760 mmHg | [2] |

| Density | 0.704 g/cm³ | [2] |

| Refractive Index | 1.4024 | [2] |

Table 2: Expected Yields

| Reaction Step | Product | Theoretical Yield | Expected Actual Yield |

| Grignard Reaction | 2-Ethyl-3-methylbutan-2-ol | Dependent on scale | 70-85% |

| Dehydration | This compound | Dependent on scale | 80-90% |

Note: Expected actual yields are based on typical literature values for analogous reactions and may vary depending on experimental conditions.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ ~4.8 (s, 2H, =CH₂), ~2.2 (m, 1H, CH), ~2.0 (q, 2H, CH₂), ~1.0 (d, 6H, 2xCH₃), ~0.9 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~155 (=C<), ~106 (=CH₂), ~40 (CH), ~25 (CH₂), ~22 (CH₃), ~12 (CH₃) |

| IR (neat) | ν ~3080 (C-H, sp²), ~2960 (C-H, sp³), ~1645 (C=C stretch), ~890 (=CH₂ bend) cm⁻¹ |

| Mass Spec (EI) | m/z 98 (M⁺), 83, 69, 55, 41 |

Note: Spectroscopic data are approximate and may vary slightly based on the specific instrument and conditions used.

Signaling Pathways and Logical Relationships

The mechanism of the acid-catalyzed dehydration of a tertiary alcohol proceeds through an E1 (Elimination, Unimolecular) pathway. This involves the formation of a carbocation intermediate.

This guide provides a thorough foundation for the successful synthesis and characterization of this compound. Adherence to the detailed protocols and safety precautions is essential for achieving optimal results.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2-Ethyl-3-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core reaction mechanisms of 2-ethyl-3-methylbut-1-ene, a sterically hindered alkene of interest in synthetic organic chemistry. The document details the synthesis of this compound and explores its reactivity through key transformations including electrophilic additions (hydrohalogenation and hydration), oxidation reactions (ozonolysis and permanganate (B83412) oxidation), and isomerization. Emphasis is placed on the mechanistic pathways, potential for carbocation rearrangements, and regioselectivity of these reactions. Detailed experimental protocols, quantitative data where available, and illustrative diagrams are provided to serve as a valuable resource for researchers in drug development and chemical synthesis.

Introduction

This compound is a tri-substituted, non-symmetrical alkene with the chemical formula C₇H₁₄.[1] Its structure, featuring a terminal double bond with significant steric hindrance, presents unique challenges and opportunities in chemical synthesis. Understanding the reaction mechanisms of this alkene is crucial for predicting product formation, controlling selectivity, and designing novel synthetic routes. This guide delves into the fundamental reactions of this compound, providing a detailed examination of its synthesis and subsequent transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

| CAS Number | 7357-93-9 |

| Boiling Point | 85.1 °C at 760 mmHg[1] |

| Density | 0.704 g/cm³[1] |

| Refractive Index | 1.4024[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry, primarily via elimination reactions of corresponding alcohols or through olefination reactions.

Dehydration of 2-Ethyl-3-methyl-1-butanol

A common method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols. In this case, 2-ethyl-3-methyl-1-butanol can be dehydrated to yield a mixture of isomeric alkenes. The regioselectivity of this elimination reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. However, due to the steric hindrance around the more substituted positions, the formation of the less substituted terminal alkene, this compound, can be favored under certain conditions, particularly with a bulky base if a two-step process via a tosylate is employed.

Experimental Protocol: Acid-Catalyzed Dehydration of 2-Ethyl-3-methyl-1-butanol

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Reactant Charging: To the round-bottom flask, add 2-ethyl-3-methyl-1-butanol and a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

-

Heating: The mixture is heated to a temperature sufficient to induce dehydration and distill the resulting alkene products. The temperature should be carefully controlled to favor the formation of the desired alkene and minimize side reactions.

-

Product Collection: The distillate, containing a mixture of isomeric alkenes and water, is collected in the receiving flask, which should be cooled in an ice bath to minimize evaporation of the volatile products.

-

Workup: The collected distillate is transferred to a separatory funnel. The aqueous layer is removed, and the organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and then purified by fractional distillation to separate the isomeric alkenes based on their boiling points.

Wittig Reaction